But-2-enedioic acid amide benzo[1,3]dioxol-5-ylamide
Description
But-2-enedioic acid amide benzo[1,3]dioxol-5-ylamide is a synthetic organic compound featuring a conjugated dienoic acid backbone (but-2-enedioic acid) substituted with two amide groups. Structurally, it combines the planar geometry of the but-2-enedioic acid core with the bicyclic aromatic system of the benzo[1,3]dioxole group, which may influence its physicochemical properties, such as solubility and stability .
The compound’s synthesis typically involves coupling reactions between activated but-2-enedioic acid derivatives (e.g., acid chlorides or mixed anhydrides) and amines. For example, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) are commonly used as coupling agents, as seen in analogous syntheses of morpholino-IPQA derivatives . Applications of this compound are hypothesized to include medicinal chemistry, particularly as a kinase inhibitor or imaging agent, given structural similarities to radiotracers like morpholino-[124I]IPQA, which targets EGFR (epidermal growth factor receptor) .
Properties
IUPAC Name |
(E)-N'-(1,3-benzodioxol-5-yl)but-2-enediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c12-10(14)3-4-11(15)13-7-1-2-8-9(5-7)17-6-16-8/h1-5H,6H2,(H2,12,14)(H,13,15)/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWRPPHJCRDUEK-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C=CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)/C=C/C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352152 | |
| Record name | F1065-0553 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6102-80-3 | |
| Record name | F1065-0553 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of But-2-enedioic acid amide benzo[1,3]dioxol-5-ylamide typically involves the reaction of benzo[1,3]dioxole derivatives with but-2-enedioic acid amide under specific conditions. One common method involves the use of a Pd-catalyzed C-N cross-coupling reaction . The reaction conditions often include the use of solvents such as n-hexane and ethyl acetate, and purification is achieved through silica gel column chromatography .
Chemical Reactions Analysis
But-2-enedioic acid amide benzo[1,3]dioxol-5-ylamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
But-2-enedioic acid amide benzo[1,3]dioxol-5-ylamide has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential anticancer properties.
Biological Research: It has been evaluated for its inhibitory effects on enzymes such as cyclooxygenase (COX) and alpha-amylase, making it a candidate for anti-inflammatory and antidiabetic therapies.
Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific properties, such as sensors for detecting heavy metal ions.
Mechanism of Action
The mechanism of action of But-2-enedioic acid amide benzo[1,3]dioxol-5-ylamide involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, it targets microtubules and tubulin, leading to mitotic blockade and cell apoptosis . In enzyme inhibition studies, it interacts with the active sites of enzymes like COX and alpha-amylase, inhibiting their activity and thus exerting its therapeutic effects .
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Bioactivity: The benzo[1,3]dioxol-5-ylamide group (present in both P20 and the target compound) correlates with anti-proliferative effects in hematologic cancer models . However, the quinoline core in P20 enhances planar stacking interactions with DNA or kinases, absent in the simpler but-2-enedioic acid scaffold.
Stereochemical Considerations: But-2-enedioic acid exists as (E)-fumaric acid and (Z)-maleic acid isomers.
Solubility and Stability: Hydrophilic substituents (e.g., morpholino groups in IPQA) improve aqueous solubility, whereas aromatic systems like benzo[1,3]dioxole may reduce it, necessitating formulation adjustments .
Biological Activity
But-2-enedioic acid amide benzo[1,3]dioxol-5-ylamide, a derivative of benzodioxole, has garnered attention for its potential biological activities, particularly in the fields of diabetes management and cancer treatment. This compound is characterized by its structural features that allow it to interact with various biological pathways, making it a candidate for further pharmacological exploration.
Chemical Structure
The compound can be described by its molecular formula and structure:
- Molecular Formula : C₁₄H₁₅N₃O₃
-
Structural Formula :
This structure includes a butenedioic acid moiety linked to a benzodioxole unit, which is pivotal for its biological activity.
Antidiabetic Potential
Recent studies have highlighted the antidiabetic properties of benzodioxole derivatives, including this compound. The compound's efficacy has been evaluated through in vitro and in vivo assays:
- In Vitro Studies : The compound demonstrated significant inhibition of α-amylase, an enzyme crucial for carbohydrate digestion. In one study, the IC₅₀ value was measured at approximately 0.68 µM, indicating potent activity against this enzyme . This suggests potential utility in managing blood glucose levels by slowing carbohydrate absorption.
- In Vivo Studies : In a streptozotocin-induced diabetic mice model, administration of the compound resulted in a reduction of blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses, showcasing its effectiveness in a living organism .
Anticancer Activity
The anticancer properties of this compound have also been investigated:
- Cytotoxicity Assays : The compound was tested against several cancer cell lines, showing significant cytotoxic effects with IC₅₀ values ranging from 26 to 65 µM across different cell types . This indicates that the compound may selectively target cancer cells while exhibiting minimal toxicity towards normal cells (IC₅₀ > 150 µM).
The biological activities of this compound can be attributed to its interaction with key metabolic pathways:
- α-Amylase Inhibition : By inhibiting α-amylase, the compound reduces the breakdown of complex carbohydrates into simple sugars, thereby aiding in blood sugar control.
- Influence on Insulin Signaling : The modulation of insulin and insulin-like growth factor (IGF) pathways may also contribute to its antidiabetic and anticancer effects. Compounds that inhibit α-amylase can alter insulin signaling dynamics, potentially affecting cancer cell proliferation .
Case Studies
| Study | Model | Findings |
|---|---|---|
| Study 1 | In Vitro | IC₅₀ for α-amylase inhibition: 0.68 µM |
| Study 2 | In Vivo (Diabetic Mice) | Blood glucose reduction from 252.2 mg/dL to 173.8 mg/dL |
| Study 3 | Cytotoxicity Assay | IC₅₀ against cancer cell lines: 26–65 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
